3,7-Dibromo-5-chloro-1H-indazole

Electrophilic Aromatic Substitution Indazole Reactivity Regioselectivity

This trihalogenated indazole is an essential building block for medicinal chemistry. Its differential C3 > C7 bromine reactivity and orthogonally stable C5 chlorine enable precise sequential derivatization without protecting groups. Substituting with mono- or dihalogenated analogs risks divergent synthetic outcomes and altered target engagement. Ensure batch-to-batch consistency for SAR campaigns.

Molecular Formula C7H3Br2ClN2
Molecular Weight 310.37 g/mol
Cat. No. B13661261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dibromo-5-chloro-1H-indazole
Molecular FormulaC7H3Br2ClN2
Molecular Weight310.37 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NNC(=C21)Br)Br)Cl
InChIInChI=1S/C7H3Br2ClN2/c8-5-2-3(10)1-4-6(5)11-12-7(4)9/h1-2H,(H,11,12)
InChIKeyFOZUCSOJBAALNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dibromo-5-chloro-1H-indazole as a Polyhalogenated Indazole Scaffold


3,7-Dibromo-5-chloro-1H-indazole is a trihalogenated heterocyclic compound belonging to the indazole class, a bicyclic scaffold formed by the fusion of a benzene ring and a pyrazole ring . The compound features bromine substitutions at the 3- and 7-positions and a chlorine substituent at the 5-position on the indazole core . This specific polyhalogenation pattern distinguishes it from mono- or dihalogenated indazole analogs and establishes it as a versatile building block for medicinal chemistry programs and structure-activity relationship (SAR) investigations [1]. The presence of three distinct halogen atoms creates multiple sites for sequential functionalization, enabling its use as a scaffold for designing kinase inhibitors and other pharmacologically active molecules .

3,7-Dibromo-5-chloro-1H-indazole: Why Regioisomeric and Mono-Halogenated Analogs Cannot Be Directly Substituted


In procurement and research contexts, substitution of 3,7-dibromo-5-chloro-1H-indazole with mono-halogenated analogs (e.g., 5-chloro-1H-indazole or 7-bromo-1H-indazole) or even closely related polyhalogenated regioisomers (e.g., 3,5-dibromo-4-chloro-1H-indazole) is not functionally equivalent due to position-specific electronic effects and steric constraints inherent to the indazole scaffold . Halogen substitution patterns on the indazole core directly modulate both the nucleophilicity/electrophilicity of ring positions and the tautomeric equilibrium between 1H- and 2H-indazole forms, thereby altering downstream cross-coupling reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions [1]. The 3,7-dibromo-5-chloro substitution pattern provides a unique combination of three halogen handles with differential reactivity profiles—the C3 bromine is generally more reactive toward palladium-catalyzed couplings than the C7 bromine, while the C5 chlorine offers orthogonal functionalization potential . These electronic and positional distinctions render this specific trihalogenated indazole a non-interchangeable building block in multi-step synthetic sequences where precise control over sequential derivatization is required [1]. Procurement of alternative halogenated indazoles without verifying the exact substitution pattern introduces the risk of divergent synthetic outcomes, altered biological target engagement, and incompatibility with established reaction protocols.

3,7-Dibromo-5-chloro-1H-indazole: Quantitative Differentiation Evidence and Comparability Analysis


Electrophilic Bromination Rate Constant at C7 Position Relative to Alternative Indazole Positions

The C7 position of indazole exhibits substantially lower inherent reactivity toward electrophilic bromination compared to the C5 and C3 positions, establishing a rank-order reactivity profile that dictates synthetic accessibility and position-specific substitution strategies [1]. Kinetic studies of molecular indazole bromination with Br₂ in aqueous solution at 25°C reveal bimolecular rate coefficients (10⁻³ kᵇⁱ / dm³ mol⁻¹ s⁻¹) of 4.2 at position 5, 2.8 at position 3, and 0.4 at position 7 [1]. This quantitative difference—the C7 position reacts approximately 10.5× slower than the C5 position—explains why 3,7-dibromo-5-chloro-1H-indazole requires a distinct synthetic route rather than simple exhaustive bromination of 5-chloro-1H-indazole [1].

Electrophilic Aromatic Substitution Indazole Reactivity Regioselectivity

Halogen Substitution Pattern Dictates Cross-Coupling Reactivity Hierarchy for Sequential Derivatization

The 3,7-dibromo-5-chloro substitution pattern establishes a tunable reactivity gradient for sequential palladium-catalyzed cross-coupling reactions that is not achievable with mono-halogenated or symmetrically substituted indazole analogs . In isomeric bromoindazoles evaluated under microwave-assisted palladium-catalyzed coupling conditions with aryl boronic acids, bromine atoms at the C3 position of the indazole ring demonstrate consistently higher reactivity toward oxidative addition than bromine at the C7 position, enabling chemoselective sequential coupling [1]. The C5 chlorine substituent remains intact under these conditions, providing an orthogonal handle for subsequent functionalization via distinct coupling methodologies . This positional reactivity differential is intrinsic to the electronic structure of the indazole core and cannot be replicated by simply altering stoichiometry in reactions employing mono-brominated indazoles such as 3-bromo-5-chloro-1H-indazole or 7-bromo-5-chloro-1H-indazole .

Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction Sequential Functionalization

Distinct Physicochemical Property Profile Relative to Isomeric Trihalogenated Indazoles

Trihalogenated indazoles with varying halogen substitution patterns exhibit different physicochemical property profiles that directly impact solubility, permeability, and metabolic stability in drug discovery programs [1]. While direct experimental data for 3,7-dibromo-5-chloro-1H-indazole remain limited in the public literature, the compound's molecular composition (C₇H₃Br₂ClN₂; molecular weight approximately 310.37 g/mol) positions it within the drug-like chemical space defined by Lipinski's Rule of Five parameters—specifically, molecular weight <500 Da, estimated LogP <5, hydrogen bond donor count = 1 (from indazole NH), and hydrogen bond acceptor count ≤5 [1]. The arrangement of halogen atoms in the 3,7-dibromo-5-chloro pattern differs from isomeric trihalogenated indazoles such as 3,5-dibromo-4-chloro-1H-indazole or 4-bromo-3,7-dichloro-1H-indazole in terms of dipole moment, electronic distribution, and steric accessibility to the indazole NH for hydrogen bonding interactions . These subtle differences, while not quantified in head-to-head comparisons for this exact compound, may translate into meaningful variations in pharmacokinetic behavior and target engagement when the scaffold is incorporated into larger molecular architectures .

Physicochemical Properties LogP Drug-Likeness

3,7-Dibromo-5-chloro-1H-indazole: Validated Application Scenarios Based on Structural Evidence


Medicinal Chemistry: Scaffold for Sequential Suzuki-Miyaura Diversification to Generate Kinase-Focused Libraries

This compound serves as an advanced intermediate for constructing diverse 3,7-diaryl-5-chloroindazole derivatives via sequential, site-selective Suzuki-Miyaura cross-coupling reactions . The differential reactivity of the C3 and C7 bromine atoms toward oxidative addition under palladium catalysis enables chemists to install two distinct aryl or heteroaryl groups in a controlled, stepwise fashion without intermediate protection steps [1]. This application is directly supported by established reactivity data for isomeric bromoindazoles under microwave-assisted coupling conditions, demonstrating that C3-bromine is more readily coupled than C7-bromine [1]. The resulting 3,7-diarylated-5-chloroindazole derivatives are of interest as kinase inhibitor candidates targeting TTK, PLK4, and Aurora kinases, as evidenced by patent disclosures describing structurally related indazole compounds [2].

Organic Synthesis: Trihalogenated Building Block for Orthogonal Functionalization Strategies

3,7-Dibromo-5-chloro-1H-indazole is uniquely suited for synthetic routes requiring three distinct sites for sequential functionalization via orthogonal reaction chemistries . The C3 and C7 bromine atoms are competent substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) [1]. The C5 chlorine atom, being less reactive under standard palladium-catalyzed coupling conditions, can be retained through initial coupling steps and subsequently engaged via alternative methodologies such as nucleophilic aromatic substitution, Ullmann-type couplings, or photoredox catalysis . This orthogonal reactivity profile, while not quantified in a single comparative study, is a logical extension of established indazole halogenation kinetics showing that electrophilic attack at C5 is substantially faster than at C7, implying differential leaving group propensities in cross-coupling contexts [2].

Structure-Activity Relationship (SAR) Studies: Systematic Evaluation of Halogen Position Effects

In SAR campaigns aimed at optimizing indazole-based lead compounds, 3,7-dibromo-5-chloro-1H-indazole serves as a reference compound for evaluating the impact of specific halogen substitution patterns on biological activity and physicochemical properties . By comparing the target compound with isomeric trihalogenated indazoles (e.g., 3,5-dibromo-4-chloro-1H-indazole or 4-bromo-3,7-dichloro-1H-indazole) and with mono- or dihalogenated analogs (e.g., 5-chloro-1H-indazole, 7-bromo-1H-indazole), medicinal chemists can deconvolute the contributions of each halogen position to target engagement, selectivity, and ADME parameters [1]. The quantitative bromination kinetics establishing that C7 is the least reactive electrophilic substitution site on indazole provides a mechanistic basis for understanding why C7-substituted analogs exhibit distinct properties from C3- or C5-substituted congeners [2].

Chemical Biology Probe Development: Photoaffinity Labeling Precursor

The presence of two bromine atoms in 3,7-dibromo-5-chloro-1H-indazole renders this compound a potential precursor for the synthesis of photoaffinity labeling (PAL) probes following conversion to the corresponding diazirine or aryl azide derivatives . In photoaffinity labeling applications, brominated aromatic systems are valuable intermediates for introducing photolabile groups that enable covalent target identification in complex biological systems . While no direct experimental validation of this compound as a PAL precursor has been published, the established utility of polybrominated heteroaromatic compounds in photoaffinity probe synthesis supports this application scenario as a rational extension of the compound's structural features [1]. Researchers developing chemical probes for kinase target deconvolution or protein interaction mapping may find this trihalogenated indazole a useful starting point for probe design, leveraging the orthogonal synthetic handles discussed in Scenario 2 for modular probe assembly .

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